molecular formula C15H16N5Na4O14P3 B12394647 Kinetin triphosphate (tetrasodium)

Kinetin triphosphate (tetrasodium)

Cat. No.: B12394647
M. Wt: 675.19 g/mol
InChI Key: SWPBJWNSUIIVHA-JRWACYQTSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The molecular architecture of kinetin triphosphate tetrasodium distinguishes it from foundational cytokinin structures through strategic phosphate group additions and ionic modifications. With the systematic IUPAC name [[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate tetrasodium salt , the compound features four sodium counterions that enhance its aqueous stability compared to the free acid form.

Structural Characteristics

  • Molecular formula : C₁₅H₁₆N₅Na₄O₁₄P₃
  • Molecular weight : 675.19 g/mol (tetrasodium) vs. 587.27 g/mol (free acid)
  • Phosphate configuration : Triphosphate chain at the ribose 5'-position
  • N⁶-substitution : Furfurylamine group replacing the adenine's amino hydrogen

The sodium ions replace acidic hydrogens from the triphosphate groups, as evidenced by the SMILES notation:
O[C@H]1[C@@H](O[C@@H]([C@H]1O)COP(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O)N2C3=NC=NC(NCC4=CC=CO4)=C3N=C2.[Na+].[Na+].[Na+].[Na+]. This ionic modification reduces intermolecular repulsion between phosphate groups, enhancing solubility for biochemical applications.

Table 1: Comparative Molecular Features of Kinetin Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Kinetin C₁₀H₉N₅O 215.21 N⁶-furfurylaminopurine
Kinetin triphosphate C₁₅H₂₀N₅O₁₄P₃ 587.27 Triphosphate, furfurylamine
KTP tetrasodium C₁₅H₁₆N₅Na₄O₁₄P₃ 675.19 Triphosphate-Na⁺ complex

Historical Context in Cytokinin Research

The discovery trajectory of kinetin triphosphate tetrasodium originates from foundational work on cytokinins in the mid-20th century. In 1955, Carlos Miller's isolation of kinetin (N⁶-furfurylaminopurine) from autoclaved herring sperm DNA marked the first identification of a synthetic cytokinin capable of inducing plant cell division. This breakthrough emerged from systematic efforts to characterize the "cell division factor" in vascular tissues and coconut endosperm, utilizing tobacco callus bioassays to track biological activity through purification steps.

Kinetin triphosphate derivatives entered scientific discourse through two parallel developments:

  • Plant hormone metabolism studies : Elucidation of kinetin phosphorylation pathways in plant tissues
  • ATP analogue synthesis : Creation of modified nucleotides for kinase substrate specificity investigations

The tetrasodium salt formulation gained prominence in the 21st century as researchers required stable, water-soluble nucleotide analogues for mitochondrial kinase assays. This need became particularly acute in Parkinson's disease research following the identification of PINK1 kinase's role in mitochondrial quality control.

Biological Significance in Eukaryotic Systems

Kinetin triphosphate tetrasodium exerts its biological influence primarily through interaction with conserved kinase domains, demonstrating species-spanning relevance from plant cells to human neurons.

Plant Systems

While less studied than its precursor kinetin, KTP tetrasodium may participate in:

  • Cytokinin signal transduction : Potential phosphorylation/dephosphorylation cycling affecting histidine kinase receptors
  • Nucleotide pool modulation : Altering ATP/ADP ratios in chloroplasts and mitochondria

Human Systems

The compound's most characterized role involves PINK1 kinase activation , particularly for Parkinson's-associated mutants:

  • PINK1(G309D) stabilization : Enhancing autophosphorylation and substrate recognition capacity
  • Mitochondrial priming : Facilitating Parkin recruitment through improved ubiquitin phosphorylation

Structural analyses reveal that KTP tetrasodium binds the PINK1 kinase domain through:

  • Triphosphate coordination of Mg²⁺ ions in the active site
  • Furan ring interactions with hydrophobic subpockets near the ATP-binding cleft

Despite these interactions, crystallography studies demonstrate a gatekeeper residue clash (Lysine 219 in PhPINK1) that prevents conventional phosphotransfer activity. This unique binding mode suggests allosteric activation rather than direct participation in catalytic cycles.

Table 2: KTP Tetrasodium Interactions with PINK1 Kinase
Interaction Site Binding Energy (kJ/mol) Biological Consequence
Triphosphate-Mg²⁺ -28.5 ± 3.2 Stabilizes open kinase conformation
Furan ring-pocket -15.9 ± 1.8 Enhances substrate docking affinity
N⁷ nitrogen-H-bond -12.1 ± 2.1 Modulates kinase processivity

Properties

Molecular Formula

C15H16N5Na4O14P3

Molecular Weight

675.19 g/mol

IUPAC Name

tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1

InChI Key

SWPBJWNSUIIVHA-JRWACYQTSA-J

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis

KTP is synthesized via the nucleotide salvage pathway, where kinetin (N⁶-furfuryladenine) is sequentially phosphorylated by cellular enzymes:

  • Ribosylation : Kinetin is converted to kinetin monophosphate (KMP) by adenine phosphoribosyltransferase (APRT) in the presence of 5'-phosphoribosyl pyrophosphate (PRPP).
  • Phosphorylation : KMP is phosphorylated to kinetin diphosphate (KDP) and finally KTP via endogenous kinases (e.g., nucleoside diphosphate kinase).

Key Findings :

  • APRT catalyzes kinetin ribosylation with a conversion efficiency of ~50% over 150 minutes.
  • Intracellular KTP concentrations reach ~68 μM in HeLa cells after 96-hour kinetin treatment.

Chemical Phosphorylation

Chemical synthesis involves direct phosphorylation of kinetin using phosphorylating agents:

  • Step 1 : Kinetin is reacted with phosphorus oxychloride (POCl₃) in trimethyl phosphate to form KMP.
  • Step 2 : KMP is further phosphorylated using cyclic phosphate intermediates or pyrophosphate reagents to yield KTP.
  • Tetrasodium Salt Formation : KTP is neutralized with sodium hydroxide to form the tetrasodium salt.

Optimized Conditions :

  • Reaction temperature: 0–4°C for POCl₃ step to prevent side reactions.
  • Purification: Anion-exchange chromatography (e.g., DEAE-Sephadex) achieves >95% purity.

Industrial Production Methods

Large-scale synthesis prioritizes cost-effectiveness and scalability:

Parameter Enzymatic Method Chemical Method
Catalyst APRT, kinases POCl₃, pyrophosphate reagents
Yield 40–50% 60–70%
Purity 90–95% 95–98%
Scale-Up Feasibility Moderate (enzyme costs) High
Key Reference Hertz et al. (2013) VulcanChem (2024)

Challenges :

  • Enzymatic methods require costly enzyme purification.
  • Chemical synthesis risks over-phosphorylation byproducts.

Structural and Analytical Validation

Characterization Data

Property Value Method
Molecular Formula C₁₅H₁₆N₅Na₄O₁₄P₃ High-resolution MS
Molecular Weight 675.19 g/mol ESI-MS
Solubility 250 mg/mL in H₂O USP solubility testing
Purity ≥98% HPLC (C18 column)

Stability Considerations

  • Storage : -80°C for 6 months; -20°C for 1 month (lyophilized form).
  • In Solution : Degrades by ~20% after 1 week at 4°C.

Applications in Parkinson’s Disease Research

KTP restores PINK1 activity in in vitro and cellular models:

  • PINK1 G309D Mutant Rescue : KTP increases autophosphorylation of PINK1 G309D to 80% of wild-type levels in HeLa cells.
  • Parkin Recruitment : Kinetin pretreatment reduces Parkin recruitment time to depolarized mitochondria from 23±2 min to 15±2 min.

Critical Analysis of Methodologies

Enzymatic vs. Chemical Synthesis

Factor Enzymatic Chemical
Cost High (enzyme procurement) Moderate
Byproducts Minimal Phosphorylated impurities
Scalability Limited by enzyme stability High

Recommendations

  • Research Labs : Enzymatic synthesis for high-purity KTP.
  • Industrial Scale : Chemical phosphorylation with POCl₃ for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Kinetin triphosphate (tetrasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of kinetin triphosphate (tetrasodium) include phosphorylating agents such as phosphorus oxychloride and catalysts like magnesium ions. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and purity of the product .

Major Products Formed

The major products formed from the reactions of kinetin triphosphate (tetrasodium) include kinetin monophosphate, kinetin diphosphate, and free kinetin. These products are often used in further biochemical studies and applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16N5Na4O14P3
  • Molecular Weight : 675.19 g/mol
  • Solubility : Water-soluble at a concentration of 200 mg/mL (requires ultrasonic treatment)
  • Storage Conditions : Should be stored at 4°C in a dry and sealed container .

Parkinson's Disease Research

Kinetin triphosphate is being investigated for its potential to ameliorate mitochondrial dysfunction associated with Parkinson's disease. Studies indicate that it can enhance PINK1 activity, leading to improved recruitment of Parkin to damaged mitochondria, thereby promoting mitophagy—the process by which dysfunctional mitochondria are degraded .

  • Case Study : A study demonstrated that kinetin triphosphate could amplify the catalytic activity of both wild-type PINK1 and its mutant forms associated with early-onset Parkinson's disease. The application of kinetin resulted in significant biological effects, including reduced apoptosis and enhanced mitochondrial dynamics .

Mitophagy Enhancement

Kinetin triphosphate has been shown to stimulate mitophagy through its interaction with PINK1. This mechanism is critical for maintaining cellular health by ensuring the turnover of damaged mitochondria .

  • Research Findings : Recent studies suggest that while kinetin enhances PINK1 activity, it does so through mechanisms that are not entirely understood, indicating a need for further investigation into its effects on mitochondrial health and function .

Kinase Function Regulation

As an ATP analog, kinetin triphosphate is utilized in various biochemical assays to study kinase function and regulation. Its ability to enhance kinase activity makes it a valuable tool for researchers exploring signal transduction pathways and enzyme kinetics.

Data Table: Comparison of Kinetin Triphosphate Applications

Application AreaDescriptionKey Findings
Parkinson's DiseaseEnhances PINK1 activity; promotes mitophagyIncreases Parkin recruitment; reduces apoptosis
Mitochondrial HealthStimulates degradation of dysfunctional mitochondriaImproves mitochondrial dynamics; supports cellular homeostasis
Kinase RegulationServes as an ATP substitute in kinase assaysHigher catalytic efficiency compared to ATP; useful for studying enzyme kinetics

Mechanism of Action

Kinetin triphosphate (tetrasodium) exerts its effects by acting as a phosphate donor in kinase reactions. It enhances the catalytic activity of kinases by providing a high-energy phosphate group that is transferred to specific substrates. This process is crucial for the regulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis . The molecular targets of kinetin triphosphate (tetrasodium) include kinases such as PINK1, which is implicated in Parkinson’s disease .

Comparison with Similar Compounds

Key Properties :

  • Solubility : 200 mg/mL in water (requires sonication) .
  • Stability: Limited data; recommended storage at 4°C in sealed vials to avoid degradation .
  • Mechanism : Salvaged by adenine phosphoribosyltransferase (APRT) to its triphosphate form, which binds PINK1 with higher catalytic efficiency than ATP .

Comparison with Structurally Similar Compounds

Kinetin Riboside Triphosphate (KR Triphosphate)

  • Structure : Derived from kinetin riboside (KR) via phosphorylation. Contains a ribose moiety absent in kinetin triphosphate.
  • Activity :
    • KR triphosphate activates PINK1 independently of mitochondrial depolarization , unlike kinetin, which requires co-treatment with depolarizing agents (e.g., CCCP) .
    • More potent than kinetin due to bypassing glycosylation and initial phosphorylation steps during metabolism .
  • Therapeutic Advantage : Effective at 50 μM concentration in PD models, enhancing Parkin-mediated mitophagy .

Remdesivir Triphosphate (GS-443902)

  • Structure: Adenosine analog with a 1′-cyano group and modified ribose.
  • Activity :
    • Inhibits viral RNA polymerase (SARS-CoV-2) with an IC₅₀ 3-fold lower than KR triphosphate, indicating superior antiviral potency .
  • Therapeutic Use : Primarily antiviral, contrasting with KTP’s focus on neurodegeneration .

8-Bromoadenosine 5'-Triphosphate Tetrasodium

  • Structure : ATP analog with bromine substitution at the 8-position of adenine.
  • Activity: Functions as an energy storage analog but lacks kinase-specific activation properties. No reported neuroprotective effects .

Fludarabine Triphosphate (F-ara-ATP)

  • Structure: Deoxyadenosine analog with a fluoro-arabinosyl sugar.
  • Activity :
    • Inhibits DNA polymerase and ribonucleotide reductase, inducing apoptosis in cancer cells.
    • Mechanistically distinct from KTP, which enhances kinase activity .

Functional and Therapeutic Comparisons

PINK1 Activation and Neuroprotection

Compound PINK1 Activation Mechanism Mitochondrial Dependency Therapeutic Concentration
Kinetin Triphosphate ATP neosubstrate binding; rescues mutant PINK1 Requires depolarization 50 μM (in vitro)
Kinetin Riboside (KR) Converts to KR triphosphate; CCCP-independent Independent 50 μM
Natural ATP Native substrate; low affinity for mutant PINK1 Dependent N/A

Key Insight : KR triphosphate’s independence from mitochondrial depolarization makes it superior for chronic PD treatment .

Antiviral Activity

Compound Target Enzyme IC₅₀ (RNA Polymerase Inhibition)
Kinetin Triphosphate Viral RNA polymerase ~3-fold higher than GS-443902
Remdesivir Triphosphate Viral RNA polymerase 0.014 μM (reference standard)

Key Insight : KTP’s antiviral activity is secondary to its primary role in kinase activation .

Stability and Pharmacokinetic Considerations

Compound Solubility in Water Storage Recommendations
Kinetin Triphosphate (KTP) 200 mg/mL (with sonication) 4°C, sealed vials, avoid freeze-thaw
8-Br-ATP Tetrasodium Not reported Room temperature (inert gas)
Tetrasodium Diphosphate High (industrial use) Limited data; outdated safety studies

Key Insight : KTP’s solubility facilitates in vitro applications, but stability data remain sparse compared to industrial phosphates .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing kinetin triphosphate tetrasodium and ensuring its purity?

  • Methodological Answer : Synthesis typically involves enzymatic phosphorylation of kinetin using kinases (e.g., T4 polynucleotide kinase) or chemical phosphorylation with activated phosphate donors (e.g., carbodiimides). Post-synthesis, purification via ion-exchange chromatography or reverse-phase HPLC is critical to remove unreacted substrates and byproducts. Purity verification should employ analytical techniques such as NMR (for structural confirmation) and LC-MS (for mass accuracy). Residual sodium content can be quantified via atomic absorption spectroscopy .

Q. How should kinetin triphosphate tetrasodium be stored to maintain stability in experimental settings?

  • Methodological Answer : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For aqueous solutions, prepare aliquots in sterile, DNase/RNase-free water (200 mg/mL) and store at -80°C. Avoid repeated freeze-thaw cycles, as this accelerates degradation. Stability in solution can be monitored using UV-Vis spectrophotometry (absorbance at 260 nm) over time to detect nucleotide breakdown .

Q. What analytical techniques are suitable for quantifying kinetin triphosphate tetrasodium in cellular assays?

  • Methodological Answer : Use HPLC coupled with UV detection (260 nm) for separation and quantification. For cellular uptake studies, radiolabeled kinetin triphosphate (³²P or ³H) enables tracking via scintillation counting. Alternatively, LC-MS/MS provides high sensitivity and specificity, especially in complex matrices like cell lysates. Phosphate-specific colorimetric assays (e.g., malachite green) can quantify free phosphate released during degradation .

Q. What are the key considerations when designing cell-based assays to assess uptake and intracellular stability?

  • Methodological Answer : Optimize cell permeability by testing delivery methods such as electroporation or lipid-based transfection reagents. Measure intracellular concentrations using fluorescently tagged analogs (e.g., BODIPY-labeled) via flow cytometry or confocal microscopy. Assess stability by lysing cells at timed intervals and analyzing extracts with HPLC to determine degradation half-life. Control for extracellular contamination by including wash steps with phosphate-buffered saline (PBS) .

Advanced Research Questions

Q. How can kinetin triphosphate tetrasodium be utilized in studying mitochondrial dysfunction in Parkinson’s disease (PD) models?

  • Methodological Answer : In PD models with PINK1 mutations, kinetin triphosphate acts as a PINK1 kinase activator. Design experiments using neuronal cell lines (e.g., SH-SY5Y) or primary dopaminergic neurons to measure mitophagy markers (e.g., LC3-II accumulation, Parkin translocation). Compare wild-type and mutant PINK1 models via Western blotting for phospho-ubiquitin (Ser65) levels. In vivo, administer kinetin triphosphate intracerebrally in rodent PD models and assess dopamine neuron survival using tyrosine hydroxylase immunohistochemistry .

Q. How does kinetin triphosphate’s kinase activation efficiency compare to endogenous ATP, and how should this be controlled for in enzyme kinetics studies?

  • Methodological Answer : Determine the Michaelis-Menten constant (KmK_m) and catalytic efficiency (kcat/Kmk_{cat}/K_m) using purified kinases (e.g., PINK1 or AMPK) in ATP-depleted assays. Compare KmK_m values between kinetin triphosphate and ATP via radiometric assays (³²P-ATP incorporation) or luminescence-based ADP-Glo™ kits. To control for competition, titrate ATP concentrations (0.1–10 mM) against a fixed kinetin triphosphate dose and analyze data using the Cheng-Prusoff equation .

Q. What experimental approaches resolve contradictions in kinetin triphosphate’s efficacy across PINK1 mutation models?

  • Methodological Answer : In PINK1-null models showing no therapeutic effect (e.g., rodent midbrain neurons), validate kinetin triphosphate’s target specificity using isogenic cell lines with CRISPR-edited PINK1 mutations. Test alternative pathways (e.g., Parkin-independent mitophagy) via siRNA knockdown. Dose-response studies (0.1–100 µM) can identify thresholds for compensatory mechanisms. Cross-reference with clinical data from PD patients stratified by PINK1 mutation types .

Q. What are the implications of kinetin triphosphate’s ribonuclease resistance for RNA-related studies?

  • Methodological Answer : Its stability against RNases makes it suitable for long-term RNA labeling or as a non-hydrolyzable ATP analog in RNA helicase assays. For example, in RNA unwinding assays (e.g., with Ddx5 helicase), substitute ATP with kinetin triphosphate to arrest the reaction at specific steps. Monitor RNA integrity via agarose gel electrophoresis or qPCR after incubation with RNase A (0.1–1 µg/mL) to confirm resistance .

Data Contradiction Analysis

  • Case Study : Discrepancies in kinetin triphosphate’s efficacy in PINK1-deficient vs. mutant models highlight the need for genetic validation. For instance, in PINK1-null rodents, dopamine neuron survival was unaffected, whereas partial-function mutants (e.g., G309D) showed improved mitophagy. Researchers should:
    • Perform whole-exome sequencing to rule out compensatory mutations.
    • Use phosphoproteomics to identify off-target kinase activation.
    • Validate findings in patient-derived induced pluripotent stem cells (iPSCs) with isogenic controls .

Comparative Table: Kinetin Triphosphate vs. Other Nucleotide Analogs

CompoundKey FeaturesApplicationsStability Against NucleasesReference
Kinetin Triphosphate (Tetrasodium)ATP analog; enhances PINK1 kinase activityPD models, kinase assaysHigh
Deoxycytidine TriphosphateDNA synthesis substratePCR, sequencingModerate
4-Thio-UTP TetrasodiumP2Y2/P2Y4 receptor agonistCalcium signaling, transcriptional studiesModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.